Enantiomeric Purity Drives Differential Biological Activity vs. Racemic Mixture
The (R)-enantiomer of 2-(1-hydroxyethyl)-4-methylphenol is anticipated to exhibit distinct biological activity compared to its (S)-enantiomer and the racemic mixture. While direct head-to-head pharmacological data for this specific compound are sparse, the principle of chiral recognition is well-established: enantiomers of chiral phenols can show vastly different interactions with biological receptors and enzymes [1]. The (R)-configuration is often favored in natural systems; for instance, vanillyl-alcohol oxidase stereospecifically hydroxylates 4-ethylphenol to yield (R)-1-(4′-hydroxyphenyl)ethanol with 94% enantiomeric excess, demonstrating the biological preference for R-stereochemistry in phenolic alcohol systems [2]. In asymmetric synthesis, the use of enantiomerically pure (R)-2-(1-hydroxyethyl)-4-methylphenol (typically ≥97% purity ) is essential for maintaining stereochemical integrity in downstream products.
| Evidence Dimension | Biological activity and chiral recognition |
|---|---|
| Target Compound Data | (R)-2-(1-Hydroxyethyl)-4-methylphenol, enantiomeric purity ≥97% |
| Comparator Or Baseline | Racemic 2-(1-hydroxyethyl)-4-methylphenol (50:50 mixture of R and S) |
| Quantified Difference | Racemic mixture has half the molar concentration of the active R-enantiomer; potential for distinct or antagonistic S-enantiomer activity |
| Conditions | General chiral pharmacology principles; vanillyl-alcohol oxidase stereospecificity data from enzymatic assay with 4-ethylphenol substrate |
Why This Matters
For procurement, specifying the (R)-enantiomer ensures reproducible results in chiral applications and avoids the confounding effects of the (S)-enantiomer in biological studies.
- [1] Kuujia. (n.d.). 2-(1R)-1-hydroxyethyl-4-methylphenol (CAS 156597-61-4). View Source
- [2] van den Heuvel, R. H., Fraaije, M. W., Ferrer, M., Mattevi, A., & van Berkel, W. J. (2000). Inversion of stereospecificity of vanillyl-alcohol oxidase. European Journal of Biochemistry, 267(24), 7026-7034. View Source
